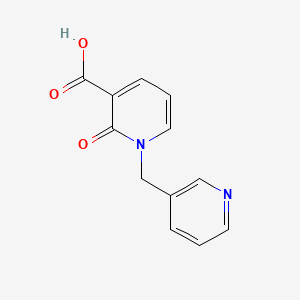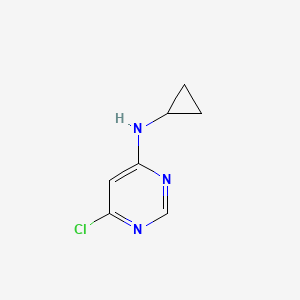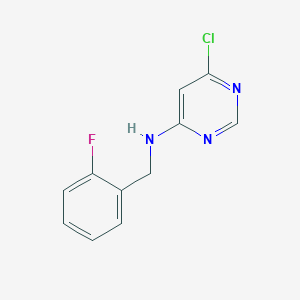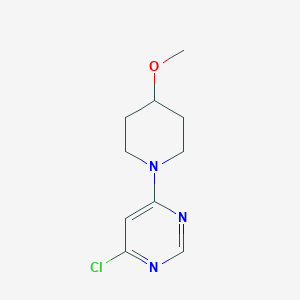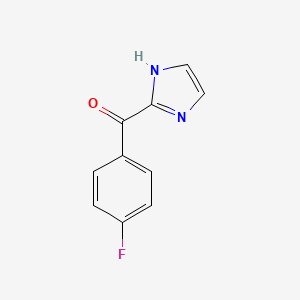
(4-Fluorophenyl)(1H-imidazol-2-YL)methanone
Vue d'ensemble
Description
“(4-Fluorophenyl)(1H-imidazol-2-YL)methanone” is a chemical compound with the molecular formula C10H7FN2O . It is a member of the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered imidazole ring attached to a fluorophenyl group and a methanone group . The exact mass of the compound is 190.05424101 g/mol .
Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 190.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 45.8 Ų .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Compounds related to (4-Fluorophenyl)(1H-imidazol-2-YL)methanone have been synthesized and evaluated for their antitumor properties. For instance, similar compounds have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer therapy (Tang & Fu, 2018).
Role in Antifungal Properties
Compounds with a similar structure have demonstrated effectiveness against pathogenic fungi, such as Aspergillus fumigatus, which is responsible for pulmonary aspergillosis. These findings suggest the potential of these compounds in treating fungal infections (Takaki & Ashburn, 2022).
Antibacterial Properties
Research indicates that derivatives of this compound possess antibacterial properties. This is evidenced by their ability to inhibit bacterial growth, suggesting their potential as broad-spectrum antibiotics (Chandra, Ganguly, Dey, & Sarkar, 2020).
Antimycobacterial Activity
Studies have shown that certain this compound derivatives exhibit antimycobacterial activity, potentially offering new therapeutic avenues for treating mycobacterial infections (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Application in Material Science
Compounds structurally related to this compound have found applications in material science, particularly in the development of novel polymeric materials with specific physical and optical properties. These applications underscore the versatility of such compounds in various scientific fields (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Corrosion Inhibition Properties
Derivatives of this compound have been evaluated as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. These findings highlight the potential industrial applications of these compounds in material protection and preservation (Fergachi et al., 2018).
Orientations Futures
The future directions for “(4-Fluorophenyl)(1H-imidazol-2-YL)methanone” could involve further exploration of its synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could be a promising candidate for drug development .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to exhibit antioxidant activity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .
Propriétés
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVQQKGPQOZKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650561 | |
| Record name | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-84-2 | |
| Record name | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy[1,5]naphthyridine-4-carboxylic acid](/img/structure/B1370864.png)



![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)


